Pacritinib Hydrochloride

Description

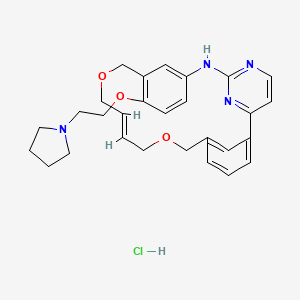

Structure

3D Structure of Parent

Properties

CAS No. |

1228923-43-0 |

|---|---|

Molecular Formula |

C28H33ClN4O3 |

Molecular Weight |

509.0 g/mol |

IUPAC Name |

(16E)-11-(2-pyrrolidin-1-ylethoxy)-14,19-dioxa-5,7,27-triazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(24),2(27),3,5,8(26),9,11,16,21(25),22-decaene;hydrochloride |

InChI |

InChI=1S/C28H32N4O3.ClH/c1-2-13-32(12-1)14-17-35-27-9-8-25-19-24(27)21-34-16-4-3-15-33-20-22-6-5-7-23(18-22)26-10-11-29-28(30-25)31-26;/h3-11,18-19H,1-2,12-17,20-21H2,(H,29,30,31);1H/b4-3+; |

InChI Key |

BCWCXLSAGITLKT-BJILWQEISA-N |

Isomeric SMILES |

C1CCN(C1)CCOC2=C3COC/C=C/COCC4=CC(=CC=C4)C5=NC(=NC=C5)NC(=C3)C=C2.Cl |

Canonical SMILES |

C1CCN(C1)CCOC2=C3COCC=CCOCC4=CC(=CC=C4)C5=NC(=NC=C5)NC(=C3)C=C2.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Pacritinib Hydrochloride: A Deep Dive into its Signaling Pathway Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pacritinib hydrochloride, a novel kinase inhibitor, has emerged as a significant therapeutic agent, particularly in the context of myelofibrosis.[1][2][3] Its mechanism of action is centered on the inhibition of key signaling pathways that are frequently dysregulated in hematologic malignancies and inflammatory disorders.[2][4] This technical guide provides a comprehensive analysis of the signaling pathways modulated by pacritinib, supported by quantitative data, detailed experimental methodologies, and visual representations of the molecular interactions.

Core Signaling Pathways Modulated by Pacritinib

Pacritinib is a potent inhibitor of several critical kinases, primarily targeting the Janus kinase (JAK) family, FMS-like tyrosine kinase 3 (FLT3), and Interleukin-1 receptor-associated kinase 1 (IRAK1).[1][2][3][5]

The JAK/STAT Signaling Pathway

The JAK/STAT pathway is a crucial signaling cascade that translates extracellular cytokine and growth factor signals into transcriptional regulation of genes involved in cell proliferation, differentiation, and immune responses.[2][4][6] In many myeloproliferative neoplasms, this pathway is constitutively activated, often due to mutations such as JAK2V617F.[2][7]

Pacritinib selectively inhibits JAK2, showing significantly less activity against other JAK family members like JAK1.[1][8] This targeted inhibition of JAK2 blocks the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[7][9] The inhibition of STAT phosphorylation prevents their dimerization and translocation to the nucleus, thereby downregulating the expression of target genes responsible for cell growth and survival.[4][7]

The FLT3 Signaling Pathway

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a pivotal role in the proliferation and differentiation of hematopoietic stem cells.[2] Mutations in the FLT3 gene, such as internal tandem duplications (FLT3-ITD), are common in acute myeloid leukemia (AML) and lead to constitutive activation of the kinase, promoting uncontrolled cell growth.[2][10]

Pacritinib is a potent inhibitor of both wild-type and mutated FLT3.[8][10] By blocking the autophosphorylation of FLT3, pacritinib inhibits downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which are critical for cell survival and proliferation.[7][10] This leads to cell cycle arrest and apoptosis in FLT3-dependent cancer cells.[7][10]

The IRAK1 Signaling Pathway

Interleukin-1 receptor-associated kinase 1 (IRAK1) is a key mediator in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response and inflammation.[11] Aberrant activation of these pathways can contribute to chronic inflammation and the pathogenesis of various diseases.

Pacritinib has been shown to inhibit IRAK1.[5][11] By doing so, it blocks the phosphorylation and ubiquitination of IRAK1, which in turn prevents the recruitment of the TAK1 complex.[11] This disruption of the signaling cascade leads to the inhibition of downstream activation of transcription factors like NF-κB and the subsequent production of pro-inflammatory cytokines such as IL-6, TNF, and IL-1β.[11]

Quantitative Analysis of Kinase Inhibition

The potency of pacritinib against various kinases has been quantified using half-maximal inhibitory concentration (IC50) values. These values are crucial for understanding the drug's selectivity and therapeutic window.

| Kinase Target | IC50 (nM) | Assay Type | Reference |

| JAK2 | 23 | Cell-free | [8][10] |

| JAK2 (wild-type) | 19 | Cell-free | [8] |

| JAK2V617F | 19 | Cell-free | [8] |

| FLT3 | 22 | Cell-free | [8][10] |

| FLT3-ITD | 47 | Cell-based (MV4-11) | [8] |

| FLT3-D835Y | 6 | Cell-free | [8] |

| TYK2 | 50 | Cell-free | [8] |

| JAK3 | 520 | Cell-free | [8] |

| JAK1 | 1280 | Cell-free | [8] |

| IRAK1 | 6 | - | [11] |

| CSF1R | 46 | - | [12] |

Experimental Protocols

The following are representative methodologies for key experiments used to characterize the activity of pacritinib.

In Vitro Kinase Inhibition Assay (Cell-Free)

Objective: To determine the IC50 of pacritinib against purified kinases.

Methodology:

-

Reagents: Purified recombinant kinases (e.g., JAK2, FLT3), corresponding peptide substrates, ATP, and pacritinib.

-

Procedure: a. Serially dilute pacritinib to a range of concentrations. b. In a 384-well plate, combine the kinase, its specific substrate, and the various concentrations of pacritinib in a kinase reaction buffer. c. Initiate the kinase reaction by adding a fixed concentration of ATP (often at the Km value for the specific kinase). d. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes). e. Terminate the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³³P-ATP) or luminescence-based assays that measure the amount of ATP remaining. f. Plot the percentage of kinase activity against the logarithm of the pacritinib concentration. g. Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular Phosphorylation Assay (Immunoblotting)

Objective: To assess the effect of pacritinib on the phosphorylation of target proteins within a cellular context.

Methodology:

-

Cell Culture: Culture appropriate cell lines (e.g., MV4-11 for FLT3-ITD, HEL for JAK2V617F) in standard growth media.

-

Treatment: Treat the cells with varying concentrations of pacritinib or a vehicle control for a specified duration (e.g., 3 hours).

-

Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: a. Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). b. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane. c. Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. d. Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-STAT5, anti-phospho-FLT3). e. Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. g. To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total form of the target protein or a housekeeping protein (e.g., actin).

Cell Proliferation Assay

Objective: To determine the effect of pacritinib on the proliferation of cancer cell lines.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of pacritinib or vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

Viability Assessment: Measure cell viability using a commercially available kit, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.

-

Data Analysis: Plot the percentage of cell viability against the logarithm of the pacritinib concentration and determine the IC50 value.

Conclusion

This compound exhibits a multi-faceted mechanism of action by potently inhibiting the JAK2, FLT3, and IRAK1 signaling pathways. This targeted inhibition disrupts key cellular processes involved in the pathogenesis of myelofibrosis and other hematologic malignancies, as well as inflammatory conditions. The quantitative data on its inhibitory activity, coupled with a clear understanding of its effects at the cellular level, provide a strong rationale for its clinical application. The experimental protocols outlined in this guide serve as a foundation for further research and development in the field of kinase inhibitors.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Pacritinib? [synapse.patsnap.com]

- 3. drugs.com [drugs.com]

- 4. tandfonline.com [tandfonline.com]

- 5. ashpublications.org [ashpublications.org]

- 6. oaepublish.com [oaepublish.com]

- 7. A Comprehensive Review of Pacritinib in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. Clinical potential of pacritinib in the treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pacritinib (SB1518), a JAK2/FLT3 inhibitor for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pacritinib Inhibition of IRAK1 Blocks Aberrant TLR8 Signalling by SARS-CoV-2 and HIV-1-Derived RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of interleukin-1 receptor-associated kinase-1 is a therapeutic strategy for acute myeloid leukemia subtypes - PMC [pmc.ncbi.nlm.nih.gov]

Pacritinib Hydrochloride: A Deep Dive into its Kinase Inhibition Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pacritinib hydrochloride, a novel kinase inhibitor, has emerged as a significant therapeutic agent in the landscape of hematologic disorders, particularly myelofibrosis. Its unique mechanism of action, centered on the selective inhibition of key kinases, distinguishes it from other therapies and offers a promising option for patients with specific clinical needs. This technical guide provides a comprehensive overview of the target kinase profile of pacritinib, detailing its inhibitory activities, the signaling pathways it modulates, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action

Pacritinib is an oral tyrosine kinase inhibitor that primarily targets Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3).[1] The dysregulation of the JAK-STAT signaling pathway is a hallmark of myeloproliferative neoplasms, with the JAK2 V617F mutation being a prevalent driver of constitutive activation, leading to uncontrolled cell proliferation and inflammation.[1] Pacritinib effectively inhibits both wild-type JAK2 and the mutated JAK2V617F form.[2]

Beyond its potent activity against JAK2, pacritinib also demonstrates significant inhibition of FLT3, a receptor tyrosine kinase crucial for hematopoietic cell proliferation and differentiation.[1] Mutations in FLT3 are common in acute myeloid leukemia (AML) and are associated with a poor prognosis.[1] The dual inhibition of JAK2 and FLT3 provides pacritinib with a broad spectrum of action in hematologic malignancies.[1][3]

A key characteristic of pacritinib's profile is its high selectivity for JAK2 over other members of the JAK family, particularly JAK1.[4][5] This selectivity is clinically significant as the inhibition of JAK1 is associated with myelosuppression.[6] By sparing JAK1, pacritinib demonstrates a reduced incidence of treatment-related anemia and thrombocytopenia compared to less selective JAK inhibitors.[6]

Target Kinase Profile: Quantitative Inhibition Data

The inhibitory activity of pacritinib has been extensively characterized through in vitro kinase assays. The following tables summarize the half-maximal inhibitory concentrations (IC50) of pacritinib against a panel of kinases, providing a quantitative measure of its potency and selectivity.

| Primary Target Kinases | IC50 (nM) | Reference |

| JAK2 | 23 | [7] |

| JAK2 (V617F) | 19 | [8] |

| FLT3 | 22 | [7] |

| FLT3 (D835Y) | 6 | [7] |

| IRAK1 | 13.6 | [9] |

| CSF1R | <50 | [4] |

| JAK Family Selectivity | IC50 (nM) | Reference |

| JAK1 | 1280 | [7] |

| JAK2 | 23 | [7] |

| JAK3 | 520 | [7] |

| TYK2 | 50 | [8] |

| Other Notable Kinase Targets (IC50 < 50 nM) | IC50 (nM) | Reference |

| HIPK4 | 14.5 | [10] |

| TRKC | 18.4 | [10] |

| ROS1 | <50 | [4] |

| TYK2 | 27.0 | [10] |

Signaling Pathway Modulation

Pacritinib exerts its therapeutic effects by intercepting critical signaling cascades that drive the pathogenesis of myelofibrosis and other hematologic malignancies.

JAK-STAT Signaling Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a primary target of pacritinib. Cytokines and growth factors binding to their receptors lead to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate STAT proteins, which dimerize, translocate to the nucleus, and regulate the transcription of genes involved in cell proliferation, differentiation, and survival. In myelofibrosis, the hyperactive JAK2, often due to the V617F mutation, leads to aberrant downstream signaling. Pacritinib directly inhibits JAK2, thereby blocking the phosphorylation of STATs and mitigating the uncontrolled cellular processes.

FLT3 Signaling Pathway

In acute myeloid leukemia, internal tandem duplication (ITD) mutations in the FLT3 gene result in constitutive activation of the FLT3 kinase. This leads to the activation of downstream signaling pathways, including RAS/MAPK and PI3K/AKT, promoting leukemic cell proliferation and survival. Pacritinib's inhibition of both wild-type and mutated FLT3 blocks these downstream signals, inducing apoptosis and cell cycle arrest in FLT3-dependent cancer cells.[3]

Experimental Protocols: Kinase Inhibition Assay

The determination of pacritinib's kinase inhibition profile relies on robust in vitro assays. A common methodology is the radiolabel-based filter binding assay, such as the HotSpot assay platform. The general workflow for such an assay is as follows:

Detailed Methodological Steps:

-

Reagent Preparation : All components, including the purified recombinant kinase, a specific substrate peptide, radiolabeled ATP ([γ-33P]ATP), and a dilution series of pacritinib, are prepared in a suitable reaction buffer. The buffer typically contains HEPES, MgCl2, MnCl2, DTT, and a detergent to maintain protein stability and activity.

-

Reaction Setup : The kinase and its substrate are combined in the wells of a microtiter plate.

-

Compound Addition : A range of pacritinib concentrations is added to the wells to determine the dose-dependent inhibitory effect. Control wells receive a vehicle (e.g., DMSO) instead of the inhibitor.

-

Reaction Initiation : The kinase reaction is initiated by the addition of [γ-33P]ATP.

-

Incubation : The reaction is allowed to proceed for a defined period at a controlled temperature, allowing the kinase to phosphorylate its substrate.

-

Reaction Termination : The reaction is stopped by the addition of a strong acid, such as phosphoric acid, which denatures the kinase.

-

Filter Binding : The reaction mixture is transferred to a filter plate (e.g., phosphocellulose or glass fiber) that specifically binds the phosphorylated substrate.

-

Washing : The filter plate is washed multiple times to remove any unincorporated [γ-33P]ATP.

-

Detection : The amount of radioactivity trapped on the filter, which is proportional to the kinase activity, is quantified using a scintillation counter.

-

Data Analysis : The percentage of kinase activity remaining in the presence of pacritinib is calculated relative to the control. These values are then plotted against the logarithm of the pacritinib concentration, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound possesses a distinct and highly selective kinase inhibition profile, primarily targeting JAK2 and FLT3 while notably sparing JAK1. This specificity translates into a favorable clinical profile, offering efficacy in treating myelofibrosis, particularly in patients with thrombocytopenia, with a reduced risk of myelosuppression. The quantitative data from in vitro kinase assays provide a solid foundation for understanding its mechanism of action and for guiding further research and clinical development. The detailed experimental protocols outlined herein offer a framework for the continued exploration of pacritinib's interactions with the human kinome and its potential applications in a broader range of diseases.

References

- 1. What is the mechanism of Pacritinib? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. A Comprehensive Review of Pacritinib in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comprehensive kinase profile of pacritinib, a nonmyelosuppressive Janus kinase 2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. reactionbiology.com [reactionbiology.com]

- 6. researchgate.net [researchgate.net]

- 7. dovepress.com [dovepress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. The odyssey of pacritinib in myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Journey of Pacritinib Hydrochloride: From Discovery to Synthesis and Clinical Application

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Pacritinib hydrochloride, a potent and selective inhibitor of Janus kinase 2 (JAK2) and Fms-like tyrosine kinase 3 (FLT3), represents a significant advancement in the treatment of myelofibrosis, particularly in patients with severe thrombocytopenia. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and clinical development of pacritinib. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, tabulated quantitative data, and visualizations of key signaling pathways and experimental workflows.

Introduction: The Unmet Need in Myelofibrosis

Myelofibrosis (MF) is a rare and debilitating myeloproliferative neoplasm characterized by bone marrow fibrosis, splenomegaly, and burdensome constitutional symptoms.[1] Dysregulation of the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathway is a central pathogenic feature of MF, often driven by a mutation in the JAK2 gene (JAK2V617F).[1][2] While first-generation JAK inhibitors have shown efficacy, they are often associated with myelosuppression, limiting their use in patients with pre-existing thrombocytopenia, a condition affecting approximately one-third of MF patients and associated with a poor prognosis.[3][4] This created a critical unmet need for a JAK inhibitor with a better safety profile in this vulnerable patient population.

Discovery and Preclinical Development of Pacritinib

Pacritinib (formerly SB1518) was identified as a novel macrocyclic pyrimidine-based compound with potent inhibitory activity against both wild-type JAK2 and the JAK2V617F mutant.[5] A key differentiator of pacritinib is its dual inhibition of JAK2 and Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase implicated in the proliferation of hematopoietic cells and frequently mutated in acute myeloid leukemia (AML).[2][6]

Kinase Inhibition Profile

Pacritinib exhibits a distinct kinase selectivity profile. Unlike other JAK inhibitors that also inhibit JAK1, pacritinib is highly selective for JAK2, which is thought to contribute to its non-myelosuppressive properties.[2][7] The inhibitory concentrations (IC50) of pacritinib against various kinases are summarized in the table below.

| Kinase Target | IC50 (nM) | Reference |

| JAK2 (wild-type) | 23 | [5] |

| JAK2V617F | 19 | [5] |

| FLT3 | 22 | [5] |

| FLT3D835Y | 6 | [5] |

| TYK2 | 50 | [8] |

| JAK3 | 520 | [8] |

| JAK1 | 1280 | [8] |

| CSF1R | ++ | [7] |

| IRAK1 | ++++ | [7] |

Note: The potency scale for CSF1R and IRAK1 from the source is as follows: ++++, <25 nM; ++, <1 µM.[7]

Preclinical Efficacy

In preclinical studies, pacritinib demonstrated significant antitumor activity in various hematological malignancy models. It effectively inhibited cell proliferation, induced apoptosis and cell cycle arrest in cell lines dependent on JAK2 and FLT3 signaling.[1] In xenograft models of JAK2V617F-dependent disease, pacritinib treatment resulted in a dose-dependent inhibition of tumor growth and ameliorated disease symptoms such as splenomegaly and hepatomegaly, without causing significant hematological toxicities.[8]

Mechanism of Action

Pacritinib exerts its therapeutic effects through the dual inhibition of the JAK/STAT and FLT3 signaling pathways.

Inhibition of the JAK/STAT Pathway

The JAK/STAT pathway is a critical signaling cascade for numerous cytokines and growth factors involved in hematopoiesis and immune function.[2] In myelofibrosis, the constitutive activation of this pathway, often due to the JAK2V617F mutation, leads to uncontrolled cell proliferation and the production of inflammatory cytokines.[1][2] Pacritinib directly inhibits the kinase activity of both wild-type and mutant JAK2, thereby blocking the phosphorylation and subsequent activation of STAT proteins. This disruption of the JAK/STAT signaling cascade helps to normalize blood cell production and reduce the inflammatory burden associated with the disease.[2]

Caption: Pacritinib inhibits the JAK/STAT signaling pathway.

Inhibition of the FLT3 Signaling Pathway

Mutations in the FLT3 gene are common drivers in acute myeloid leukemia (AML) and lead to constitutive activation of the kinase and its downstream signaling pathways, including RAS/MAPK and PI3K/AKT.[1] Pacritinib's ability to inhibit both wild-type and mutated FLT3 provides a broader spectrum of activity and suggests its potential therapeutic utility in other hematologic malignancies.[2][6]

Caption: Pacritinib inhibits the FLT3 signaling pathway.

Synthesis of this compound

The chemical synthesis of pacritinib has been approached through various routes, often involving the construction of its characteristic macrocyclic core. One common strategy involves a multi-step process culminating in a ring-closing metathesis or an etherification reaction to form the macrocycle.[9][10][11]

A generalized synthetic workflow can be outlined as follows:

Caption: Generalized synthetic workflow for this compound.

Exemplary Experimental Protocol: Suzuki Coupling for Intermediate Synthesis

One of the key steps in some synthetic routes is the Suzuki coupling to form a crucial intermediate. The following is a representative protocol based on published methods[10]:

-

Reactants: 2,4-dichloropyrimidine and 3-formylphenylboronic acid are used as the coupling partners.

-

Solvent: A mixed solvent system of toluene and absolute ethanol is employed.

-

Base and Catalyst: Sodium carbonate is used as the base, with triphenylphosphine and palladium acetate as the catalytic system.

-

Reaction Conditions: The reaction mixture is stirred at 80°C for 24 hours under a nitrogen atmosphere.

-

Workup and Purification: After the reaction is complete, the solid residue is removed by filtration. The solvents are evaporated under reduced pressure, leading to the precipitation of the product. The precipitate is then washed with ethyl acetate and collected by filtration to yield the desired intermediate.[10]

Clinical Development and Efficacy

Pacritinib has undergone extensive clinical evaluation in a series of phase 1, 2, and 3 clinical trials to determine its safety and efficacy in patients with myelofibrosis.

Key Clinical Trials

The PERSIST-1 and PERSIST-2 phase 3 trials were pivotal in establishing the clinical benefit of pacritinib.[1][12]

-

PERSIST-1: This study compared pacritinib to the best available therapy (BAT), excluding ruxolitinib, in patients with myelofibrosis, with no platelet count restrictions for enrollment.[12]

-

PERSIST-2: This trial evaluated pacritinib versus BAT, which could include ruxolitinib, in patients with myelofibrosis and thrombocytopenia (platelet count ≤100 x 10⁹/L).[13]

Clinical Efficacy Data

The clinical trials consistently demonstrated that pacritinib provides significant reductions in spleen volume and improvements in constitutional symptoms in patients with myelofibrosis, including those with severe thrombocytopenia.[14][15]

| Trial | Patient Population | Primary Endpoint | Pacritinib Arm Result | BAT Arm Result | p-value | Reference |

| PERSIST-1 | Myelofibrosis (no platelet limit) | ≥35% Spleen Volume Reduction (SVR) at Week 24 | 19.1% | 4.7% | 0.0003 | [12] |

| PERSIST-2 | Myelofibrosis with Thrombocytopenia (≤100 x 10⁹/L) | ≥35% SVR at Week 24 (Combined Pacritinib Arms) | 18% | 3% | 0.001 | [12] |

| PERSIST-2 | Myelofibrosis with Thrombocytopenia (≤100 x 10⁹/L) | ≥50% Total Symptom Score (TSS) Reduction at Week 24 | 25% | 14% | 0.08 | [12] |

Safety and Tolerability

The safety profile of pacritinib is a key aspect of its clinical utility. The most common treatment-emergent adverse events are generally manageable gastrointestinal issues, such as diarrhea and nausea.[16] Importantly, pacritinib is not associated with the same degree of myelosuppression seen with other JAK inhibitors, and dose reductions for worsening thrombocytopenia have not been a significant issue in clinical trials.[17]

Conclusion

This compound has emerged as a valuable therapeutic option for patients with myelofibrosis, particularly addressing the unmet need in those with severe thrombocytopenia. Its unique mechanism of action, involving the dual inhibition of JAK2 and FLT3, and its favorable safety profile differentiate it from other agents in its class. The successful discovery, synthesis, and clinical development of pacritinib underscore the importance of targeted therapies in the management of complex hematological malignancies. Ongoing research continues to explore the full potential of this agent in various clinical settings.

References

- 1. A Comprehensive Review of Pacritinib in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Pacritinib? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Preclinical activity and a pilot phase I study of pacritinib, an oral JAK2/FLT3 inhibitor, and chemotherapy in FLT3-ITD-positive AML - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comprehensive kinase profile of pacritinib, a nonmyelosuppressive Janus kinase 2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. Synthesis of this compound [cjph.com.cn]

- 10. CN114409674B - Synthesis method of JAK inhibitor Pacritinib - Google Patents [patents.google.com]

- 11. First Approval of Pacritinib as a Selective Janus Associated Kinase-2 Inhibitor for the Treatment of Patients with Myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. oncnursingnews.com [oncnursingnews.com]

- 13. Pacritinib vs Best Available Therapy, Including Ruxolitinib, in Patients With Myelofibrosis: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. hcplive.com [hcplive.com]

- 15. Retrospective analysis of pacritinib in patients with myelofibrosis and severe thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Results of a phase 2 study of pacritinib (SB1518), a JAK2/JAK2(V617F) inhibitor, in patients with myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Comprehensive Summary of Preclinical and Clinical Data for Pacritinib Published | Technology Networks [technologynetworks.com]

Pacritinib Hydrochloride: A Deep Dive into its Efficacy Against FLT3-ITD Mutations in Acute Myeloid Leukemia

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical and clinical data supporting the activity of pacritinib hydrochloride against FMS-like tyrosine kinase 3 (FLT3) internal tandem duplication (ITD) mutations, a key driver in a significant subset of Acute Myeloid Leukemia (AML). Pacritinib, a dual JAK2/FLT3 inhibitor, has demonstrated potent and targeted activity against both wild-type and mutated FLT3, offering a promising therapeutic avenue for this high-risk patient population.[1][2][3] This document will delve into the quantitative measures of its inhibitory action, the detailed experimental methodologies used to ascertain its efficacy, and the signaling pathways it modulates.

Quantitative Assessment of Pacritinib's Anti-FLT3-ITD Activity

Pacritinib has been rigorously evaluated in a variety of preclinical models, consistently demonstrating nanomolar potency against FLT3-ITD. The following tables summarize the key quantitative data from in vitro and ex vivo studies, providing a clear comparison of its activity across different assays and cell types.

Table 1: In Vitro Inhibitory Activity of Pacritinib against FLT3-ITD

| Assay Type | Target/Cell Line | IC50 / Kd (nM) | Reference |

| Kinase Assay | FLT3-ITD | 9 | [1] |

| Kinase Assay | FLT3 D835Y | 3.1 | [1] |

| Competitive Binding Assay | FLT3-ITD | 8.2 (Kd) | [1] |

| Cell Viability Assay | MV4-11 (FLT3-ITD+) | 33 | [1] |

| Cell Viability Assay | MOLM13 (FLT3-ITD+) | 73 | [1] |

| Cell Viability Assay | MOLM13-Res (FLT3-ITD+/D835Y) | 173 | [1] |

| Cell Viability Assay | Ba/F3 (FLT3-ITD) | 133 | [1] |

| Cell Viability Assay | Ba/F3 (FLT3-ITD/D835Y) | 97 | [1] |

| Cell Viability Assay | Ba/F3 (FLT3-ITD/F691L) | 119 | [1] |

Table 2: Ex Vivo Activity of Pacritinib in Primary AML Samples

| Sample Type | Mutation Status | IC50 Range (nM) | Reference |

| Murine Primary Leukemia Cells | FLT3-ITD+/-/IDH2-R140Q+/- | 8.7 µM | [1] |

| Patient Primary Blast Samples | FLT3-ITD+ | 152 - 302 | [1] |

Core Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the quantitative data tables. These protocols are foundational for understanding and potentially replicating the assessment of pacritinib's activity against FLT3-ITD.

Competitive Binding Assay (KdELECT)

This assay determines the binding affinity (Kd) of pacritinib to the FLT3-ITD kinase.

-

Principle: A competitive binding format where a test compound (pacritinib) competes with a known, high-affinity ligand for binding to the kinase domain.

-

Procedure:

-

The FLT3-ITD kinase is incubated with a proprietary probe.

-

Pacritinib is added at a range of concentrations (e.g., 0.003–30,000 nM).[1]

-

The amount of probe displaced by pacritinib is quantified.

-

Binding constants (Kd) are calculated using a standard dose-response curve fitted with the Hill equation via a non-linear square fit with the Levenberg-Marquardt algorithm.[1]

-

Kinase Inhibition Assay (HotSpot)

This assay measures the direct inhibitory effect of pacritinib on the enzymatic activity of the FLT3-ITD kinase.

-

Principle: A radiometric assay that measures the transfer of radiolabeled phosphate from ATP to a substrate by the kinase.

-

Procedure:

-

The FLT3-ITD enzyme is incubated with a specific substrate and radiolabeled ATP.

-

Pacritinib is added at various concentrations to determine its effect on kinase activity.

-

The amount of phosphorylated substrate is quantified by measuring radioactivity.

-

IC50 values are determined by plotting the percentage of kinase inhibition against the logarithm of the pacritinib concentration.

-

Cell Viability and Proliferation Assays

These assays assess the cytotoxic and anti-proliferative effects of pacritinib on FLT3-ITD positive cancer cell lines and primary patient samples.

-

Cell Lines: MV4-11, MOLM-13 (both heterozygous for FLT3-ITD), and Ba/F3 cells engineered to express various FLT3 mutations are commonly used.[1][4]

-

Principle: Measurement of cellular metabolic activity or ATP content as an indicator of cell viability.

-

Procedure (using CellTiter-Glo as an example):

-

Cells are seeded in 96-well plates and allowed to adhere (if applicable).

-

Cells are treated with a range of pacritinib concentrations for a specified period (e.g., 48 or 72 hours).[2]

-

CellTiter-Glo reagent is added to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

-

Luminescence is measured using a plate reader.

-

IC50 values are calculated from the dose-response curves.

-

Western Blot Analysis for Signaling Pathway Modulation

This technique is used to detect the phosphorylation status of key proteins in the FLT3 signaling pathway, thereby confirming pacritinib's mechanism of action at a molecular level.

-

Principle: Separation of proteins by size using gel electrophoresis, followed by transfer to a membrane and detection using specific antibodies against total and phosphorylated forms of target proteins.

-

Procedure:

-

FLT3-ITD positive cells (e.g., MV4-11, Ba/F3-FLT3-ITD) are treated with pacritinib at various concentrations for a defined time (e.g., 3 hours).[5]

-

Cells are lysed, and protein concentration is determined.

-

Equal amounts of protein are loaded onto an SDS-PAGE gel and separated by electrophoresis.

-

Proteins are transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for phospho-FLT3, total FLT3, phospho-STAT5, total STAT5, phospho-ERK1/2, total ERK1/2, phospho-Akt, and total Akt.

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The signal is detected using a chemiluminescent substrate and imaged.

-

Signaling Pathway Modulation and Experimental Workflow

Pacritinib exerts its anti-leukemic effects by inhibiting the constitutive activation of the FLT3-ITD receptor and its downstream signaling cascades. The following diagrams illustrate the key signaling pathways involved and a typical experimental workflow for evaluating pacritinib's efficacy.

Caption: Pacritinib inhibits FLT3-ITD, blocking downstream signaling pathways.

Caption: Workflow for evaluating pacritinib's anti-FLT3-ITD activity.

Conclusion

The data presented in this technical guide strongly support the potent and specific activity of this compound against FLT3-ITD mutations. Through its dual inhibition of JAK2 and FLT3, pacritinib effectively blocks the key signaling pathways that drive leukemic cell proliferation and survival in FLT3-ITD positive AML.[2] The nanomolar IC50 values observed in both biochemical and cellular assays, along with its efficacy in primary patient samples, underscore its potential as a valuable therapeutic agent. Furthermore, pacritinib has demonstrated the ability to overcome resistance mechanisms associated with other FLT3 inhibitors.[2][6] A phase I study of pacritinib in combination with chemotherapy in AML patients with FLT3 mutations showed that it was well-tolerated and demonstrated preliminary anti-leukemic activity.[1][3] Further clinical investigation is warranted to fully elucidate the clinical benefits of pacritinib in this patient population.

References

- 1. Preclinical activity and a pilot phase I study of pacritinib, an oral JAK2/FLT3 inhibitor, and chemotherapy in FLT3-ITD-positive AML - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pacritinib (SB1518), a JAK2/FLT3 inhibitor for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preclinical activity and a pilot phase I study of pacritinib, an oral JAK2/FLT3 inhibitor, and chemotherapy in FLT3-ITD-positive AML - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. firstwordpharma.com [firstwordpharma.com]

Pacritinib Hydrochloride: A Technical Guide to IRAK1 Inhibition in Inflammatory Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of pacritinib hydrochloride's mechanism of action as an inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1) in various inflammatory models. Pacritinib is a kinase inhibitor recognized for its activity against Janus Kinase 2 (JAK2) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2][3] However, its potent, non-myelosuppressive anti-inflammatory effects are significantly attributed to its inhibition of IRAK1, a critical mediator in innate immunity and inflammatory signaling pathways.[4][5][6] This document consolidates key quantitative data, details experimental methodologies, and visualizes the core signaling pathways to offer a comprehensive resource for the scientific community.

Core Mechanism: Inhibition of the IRAK1 Signaling Cascade

IRAK1 is a serine-threonine kinase that functions as a central node in the signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[2][5] Upon ligand binding, these receptors recruit the adapter protein MyD88, which in turn recruits IRAK4 and IRAK1, forming the "Myddosome" complex.[5] IRAK4 phosphorylates and activates IRAK1. Activated IRAK1 undergoes autophosphorylation and ubiquitination, leading to its dissociation from the complex and subsequent activation of TRAF6, which ultimately triggers downstream pathways like NF-κB and p38 MAPK, driving the transcription of pro-inflammatory cytokines.[5][7]

Pacritinib exerts its anti-inflammatory effects by directly inhibiting the kinase activity of IRAK1.[7][8] Studies have demonstrated that pacritinib inhibits IRAK1 phosphorylation and ubiquitination.[9][10] This action prevents the recruitment of the downstream TAK1 complex to IRAK1, effectively blocking the signal transmission required for the production of key pro-inflammatory cytokines such as IL-1β, IL-6, and TNF.[9][10]

The diagram below illustrates how pacritinib intervenes in this pathway, preventing the activation of IRAK1 and halting the inflammatory cascade.

Quantitative Data Summary

Pacritinib's kinase inhibitory profile demonstrates high potency against IRAK1, comparable to its activity against JAK2 and FLT3, while notably sparing JAK1, which may contribute to its non-myelosuppressive nature.[4][6][11]

Table 1: Kinase Inhibitory Profile of Pacritinib

| Kinase Target | IC50 (nM) | Reference(s) |

| IRAK1 | 6 - 13.6 | [4][5][6][8][12] |

| JAK2 | 6.0 | [4] |

| JAK2V617F | 9.4 | [4] |

| FLT3 | < 15 | [6] |

| ACVR1 | 16.7 | [13] |

| CSF1R | 39.5 - 46 | [6][7] |

| IRAK4 | 177 | [5] |

| JAK1 | > 100 | [4] |

Table 2: Efficacy of Pacritinib in In Vitro Inflammatory Models

| Model System | Stimulus | Measured Cytokines | Key Finding | Reference(s) |

| Human Primary Macrophages | GU-rich ssRNA (from SARS-CoV-2, HIV-1) | IL-1β, TNF, IL-6 | Dose-dependent inhibition of cytokine secretion. | [9][10] |

| Human Primary Mononuclear Cells | General stimulation | IL-17A, IL-2, IL-6 | Markedly reduced secreted levels of all three cytokines. | [5][9] |

| Normal Human Monocytes | Lipopolysaccharide (LPS) | Inflammatory Cytokines | Blocked induction of cytokines. | [5] |

| Acute Myeloid Leukemia (AML) Cells | IL-1 / LPS | p-IRAK1, p-p38 | Reduced IRAK1 and p38 phosphorylation at basal and stimulated levels. | [7] |

Table 3: Efficacy of Pacritinib in In Vivo Inflammatory Models

| Model | Treatment Details | Key Outcomes | Reference(s) |

| miR-146a-/- Mouse Model (Myelofibrosis-like phenotype) | 3 or 6 months of treatment | Prevented splenomegaly, reticulin fibrosis, and osteosclerosis. Attenuated the increase in plasma CXCL1, TNF-α, IL-1β, and IL-6. | [14][15] |

| Murine Stelic Animal Model (Liver Fibrosis) | N/A | Significantly reduced fibrotic areas in the liver (P<0.01). Significantly lower plasma levels of cytokeratin 18 (biomarker of hepatic necrosis) (P<0.05). | [16][17] |

Detailed Experimental Protocols

The following sections detail the methodologies used in key studies to demonstrate pacritinib's inhibition of IRAK1 and its downstream effects.

In Vitro Protocol: Cytokine Secretion in Human Macrophages

This protocol describes the method used to assess pacritinib's effect on cytokine production in response to a viral RNA mimic.[9]

-

Cell Culture : Primary human macrophages are isolated and cultured under standard conditions.

-

Pre-treatment : Macrophages are pre-treated with varying concentrations of pacritinib or a vehicle control for 2 hours.

-

Stimulation : Cells are then stimulated for 24 hours with 5 µg/mL of GU-rich single-stranded RNA (ssRNA), such as RNA649 or RNA40, which are TLR8 agonists.

-

Supernatant Collection : After 24 hours, cell supernatants are collected.

-

Cytokine Analysis : The concentrations of IL-1β, TNF, and IL-6 in the supernatants are quantified using standard enzyme-linked immunosorbent assay (ELISA) or multiplex bead arrays.

-

Cytotoxicity Assay : To ensure the observed effects are not due to cell death, aliquots of the supernatant are tested for lactate dehydrogenase (LDH) release. Cells are also stained with Annexin V and propidium iodide and analyzed via flow cytometry.[9]

In Vitro Protocol: IRAK1-TAK1 Association Assay

This immunoprecipitation protocol was used to show that pacritinib disrupts the interaction between activated IRAK1 and its downstream signaling partners.[9]

-

Cell Treatment : Human macrophages are pre-treated with pacritinib or a control for 2 hours, followed by stimulation with GU-rich ssRNA for 6 hours.

-

Cell Lysis : Cells are lysed in a buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation (IP) : Cell lysates are incubated with an anti-IRAK1 antibody overnight to capture IRAK1 and its associated proteins. Protein A/G beads are then used to pull down the antibody-protein complexes.

-

Western Blotting : The immunoprecipitated complexes are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against phosphorylated IRAK1, ubiquitinated IRAK1, total IRAK1, TAK1, TAB2, and TRAF6 to assess the composition of the complex.

In Vivo Protocol: Murine Myelofibrosis Model

This methodology was employed to evaluate the preventive effects of pacritinib in a genetically driven model of myelofibrosis.[14]

-

Animal Model : Young miR-146a-/- (knockout) mice, which develop an age-associated myelofibrotic phenotype, are used. Age-matched wild-type (WT) mice serve as controls.

-

Treatment Regimen : Mice are randomized to receive either pacritinib or a vehicle control daily via oral gavage for a duration of 3 or 6 months.

-

Endpoint Analysis :

-

Hematological Parameters : Complete blood counts are performed to assess for cytopenias.

-

Spleen Analysis : Spleen weight and length are measured. Spleen tissue is histologically examined for architectural changes and extramedullary hematopoiesis.

-

Bone Marrow Analysis : Bone marrow is harvested and stained (e.g., with reticulin stain) to assess the degree of fibrosis and osteosclerosis.

-

Cytokine Levels : Plasma is collected to measure levels of pro-inflammatory cytokines (e.g., CXCL1, IL-1β) via ELISA.

-

Conclusion and Future Directions

This compound is a multi-kinase inhibitor with a unique mechanism that includes potent suppression of the IRAK1 signaling pathway. This activity is distinct from other JAK inhibitors and likely underpins its significant anti-inflammatory effects and favorable safety profile, particularly its lack of myelosuppression.[4][6] The data clearly show that pacritinib can attenuate pro-inflammatory cytokine production across various in vitro and in vivo models by blocking IRAK1 activation.[9][14][16]

The dual inhibition of the JAK2/STAT and IRAK1/NF-κB pathways positions pacritinib as a compelling therapeutic agent for diseases driven by both myeloproliferation and chronic inflammation, such as myelofibrosis.[4][14] Further research into the role of IRAK1 inhibition by pacritinib could unlock its potential in a broader range of inflammatory and autoimmune diseases, as well as in cancers where IRAK1 signaling is dysregulated.[5]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Pacritinib? [synapse.patsnap.com]

- 3. A Comprehensive Review of Pacritinib in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. oncotarget.com [oncotarget.com]

- 6. Validate User [aacrjournals.org]

- 7. Inhibition of interleukin-1 receptor-associated kinase-1 is a therapeutic strategy for acute myeloid leukemia subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ashpublications.org [ashpublications.org]

- 9. Pacritinib Inhibition of IRAK1 Blocks Aberrant TLR8 Signalling by SARS-CoV-2 and HIV-1-Derived RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pacritinib Inhibition of IRAK1 Blocks Aberrant TLR8 Signalling by SARS-CoV-2 and HIV-1-Derived RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. reactionbiology.com [reactionbiology.com]

- 12. Paper: Pacritinib, a Dual FLT3/JAK2 Inhibitor, Reduces Irak-1 Signaling in Acute Myeloid Leukemia [ash.confex.com]

- 13. Pacritinib is a potent ACVR1 inhibitor with significant anemia benefit in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sms.carm.es [sms.carm.es]

- 15. library.ehaweb.org [library.ehaweb.org]

- 16. Pilot study of the antifibrotic effects of the multikinase inhibitor pacritinib in a mouse model of liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pilot study of the antifibrotic effects of the multikinase inhibitor pacritinib in a mouse model of liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Pacritinib Hydrochloride: Targeting the ACVR1-Hepcidin Axis in Myelofibrosis-Related Anemia

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Anemia is a significant cause of morbidity in patients with myelofibrosis (MF), often exacerbated by traditional JAK1/2 inhibitor therapies. Emerging evidence has illuminated the critical role of the ACVR1-hepcidin signaling pathway in the pathophysiology of anemia of inflammation. Pacritinib, a kinase inhibitor targeting JAK2 and IRAK1, has demonstrated a distinct clinical benefit in improving anemia. This benefit is now understood to be mediated through its potent, direct inhibition of Activin A receptor, type 1 (ACVR1). By suppressing ACVR1 activity, pacritinib reduces the expression of hepcidin, the master regulator of iron homeostasis. This guide provides an in-depth technical overview of the mechanism of action, preclinical data, and relevant experimental protocols concerning pacritinib's modulation of the ACVR1-hepcidin axis.

The ACVR1-Hepcidin Signaling Pathway in Anemia of Inflammation

Systemic iron balance is primarily controlled by hepcidin, a peptide hormone produced by the liver.[1] Elevated hepcidin levels lead to the internalization and degradation of the iron exporter protein ferroportin on enterocytes and macrophages, thereby trapping iron in these cells and restricting its availability for erythropoiesis, a condition known as iron-restricted anemia.[1][2]

In MF, chronic inflammation drives elevated levels of cytokines, which in turn stimulate hepcidin production. A primary regulatory pathway for hepcidin expression is the Bone Morphogenetic Protein (BMP)/SMAD signaling cascade.[3][4] Specifically, BMP6 binds to its receptor complex, which includes the type I receptor ACVR1 (also known as ALK2).[1][2] This binding event leads to the phosphorylation and activation of ACVR1, which then phosphorylates downstream signaling proteins SMAD1, SMAD5, and SMAD8 (SMAD1/5/9). These phosphorylated SMADs form a complex with SMAD4, translocate to the nucleus, and bind to the promoter of the hepcidin gene (HAMP), driving its transcription.[4]

Inhibition of ACVR1 is therefore a direct and viable therapeutic strategy to decrease hepcidin production, restore iron mobilization, and ameliorate anemia.[5]

Quantitative Data on Pacritinib's ACVR1 Inhibition

In vitro kinase assays have established that pacritinib is a potent inhibitor of ACVR1, with significantly greater potency than other approved JAK inhibitors for myelofibrosis.[6][7] This differential activity provides a strong mechanistic rationale for the observed anemia benefits with pacritinib therapy.[5][8]

In Vitro Kinase Inhibitory Potency

The half-maximal inhibitory concentration (IC50) of pacritinib against ACVR1 is substantially lower than that of momelotinib and fedratinib, while ruxolitinib shows no meaningful activity.[9][10] When considering the maximum plasma concentration (Cmax) achieved at clinically recommended doses, pacritinib demonstrates a superior inhibitory quotient (Cmax:IC50), suggesting sustained and effective target engagement in patients.[6][7][11]

Table 1: Comparative In Vitro Inhibitory Potency Against ACVR1

| Compound | Mean IC50 (nM) | Clinical Dose | Cmax:IC50 Ratio |

|---|---|---|---|

| Pacritinib | 16.7 | 200 mg BID | 12.7 |

| Momelotinib | 52.5 | 200 mg QD | 3.2 |

| Fedratinib | 273.5 | 400 mg QD | 1.0 |

| Ruxolitinib | >1000 | N/A | <0.01 |

Data sourced from studies assessing the inhibitory activity of various JAK inhibitors against ACVR1.[6][7][9][10][12]

Clinical Anemia Benefit in the PERSIST-2 Trial

A retrospective analysis of the Phase 3 PERSIST-2 trial provided clinical evidence correlating pacritinib's mechanism with patient outcomes. In patients with MF requiring red blood cell (RBC) transfusions at baseline, treatment with pacritinib at the approved dose of 200 mg twice daily (BID) resulted in a statistically significant improvement in transfusion independence compared to the best available therapy (BAT).[5][6][13]

Table 2: Anemia Benefit in Transfusion-Requiring Patients (PERSIST-2)

| Clinical Endpoint | Pacritinib 200 mg BID | Best Available Therapy (BAT) | P-value |

|---|---|---|---|

| Achieved Transfusion Independence | 37% | 7% | 0.001 |

| ≥50% Reduction in Transfusion Burden | 49% | 9% | <0.0001 |

Data from a post-hoc analysis of the PERSIST-2 study in patients not transfusion independent at baseline.[5][6][7]

Key Experimental Protocols

The following sections detail the methodologies used to establish pacritinib's effect on the ACVR1-hepcidin axis.

ACVR1 In Vitro Kinase Inhibition Assay

This protocol determines the concentration of an inhibitor required to reduce the activity of the ACVR1 kinase by 50% (IC50).

Objective: To measure the comparative potency of pacritinib and other JAK inhibitors against recombinant ACVR1.

Methodology:

-

Assay Platform: A radiometric kinase assay, such as the HotSpot™ platform (Reaction Biology Corp), is utilized.[5][9][12]

-

Reagents:

-

Recombinant human ACVR1 enzyme.

-

ATP (Adenosine Triphosphate), with radiolabeled [γ-³³P]-ATP.

-

Specific peptide substrate for ACVR1.

-

Test Compounds: Pacritinib, momelotinib, fedratinib, ruxolitinib, and a known potent control inhibitor (e.g., LDN 193189) are prepared in DMSO.[5][12]

-

Assay buffer and kinase reaction mixture.

-

-

Procedure:

-

A threefold serial dilution of each test compound is prepared, typically starting from a high concentration (e.g., 10 μM).[5][9]

-

The ACVR1 enzyme is incubated with each inhibitor concentration in the reaction buffer.

-

The kinase reaction is initiated by adding the ATP/substrate mixture.

-

The reaction is allowed to proceed for a defined period (e.g., 2 hours) at a controlled temperature.

-

The reaction is stopped, and the radiolabeled phosphate incorporated into the substrate is quantified using a filter-binding method and scintillation counting.

-

-

Data Analysis:

-

Kinase activity is measured as counts per minute (CPM).

-

The percent inhibition for each compound concentration is calculated relative to a DMSO vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

-

The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis. Assays are typically performed in duplicate.[5][12]

-

SMAD Phosphorylation and Hepcidin Expression in a Cellular Model

This workflow uses a human hepatocyte cell line to confirm that ACVR1 inhibition by pacritinib translates to a reduction in downstream signaling (pSMAD) and target gene expression (hepcidin).

Methodology:

-

Cell Culture:

-

Human hepatocellular carcinoma cells (HepG2) are cultured in appropriate media (e.g., DMEM with 10% FBS) until they reach approximately 80% confluency. HepG2 cells are a standard model as they endogenously express the components of the BMP/SMAD pathway.[5]

-

-

Compound Treatment and Stimulation:

-

Cells are serum-starved for several hours to reduce baseline signaling.

-

Cells are pre-incubated with pacritinib or other test inhibitors at various concentrations for 1-2 hours. A vehicle control (DMSO) is run in parallel.

-

Following pre-incubation, cells are stimulated with a recombinant human BMP6 ligand for 24 hours to activate the ACVR1 pathway.[5] An unstimulated control group is also maintained.[5]

-

-

Analysis of SMAD Phosphorylation (Western Blot):

-

After stimulation, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is quantified using a BCA assay.

-

Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated overnight with a primary antibody specific for phosphorylated SMAD1/5/9 (pSMAD1/5/9).

-

The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

The membrane is often stripped and re-probed for total SMAD and a loading control (e.g., GAPDH) to ensure equal loading.

-

-

Analysis of Hepcidin (HAMP) mRNA Expression (qPCR):

-

Total RNA is extracted from the treated cells using a suitable kit (e.g., RNeasy Kit, Qiagen).

-

RNA quality and quantity are assessed via spectrophotometry.

-

First-strand complementary DNA (cDNA) is synthesized from the RNA using a reverse transcriptase enzyme.

-

Quantitative real-time PCR (qPCR) is performed using the cDNA, specific primers for the HAMP gene, and a housekeeping gene (e.g., GAPDH, ACTB).

-

The relative expression of HAMP mRNA is calculated using the delta-delta Ct (ΔΔCt) method, normalizing to the housekeeping gene and comparing treated samples to the BMP6-stimulated vehicle control.

-

Conclusion and Future Directions

Pacritinib is a potent inhibitor of ACVR1, a key kinase regulating hepcidin expression.[13][14][15] This mechanism is distinct from other JAK inhibitors and provides a compelling explanation for the anemia benefit observed in clinical trials.[5][8][11] The potent suppression of the ACVR1/SMAD/hepcidin axis by pacritinib leads to increased iron availability for erythropoiesis, resulting in improved hemoglobin levels and transfusion independence for patients with myelofibrosis.[5][6] This dual mechanism of JAK2/IRAK1 and ACVR1 inhibition positions pacritinib as a valuable therapeutic option for patients with cytopenic myelofibrosis.

Future research should continue to explore the interplay between IRAK1 inhibition, inflammation, and ACVR1 activity to fully elucidate the comprehensive benefits of pacritinib. Correlative studies from ongoing clinical trials will be crucial to confirm these findings in larger patient populations and to explore potential biomarkers of response.

References

- 1. Momelotinib inhibits ACVR1/ALK2, decreases hepcidin production, and ameliorates anemia of chronic disease in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ACVR1: A Novel Therapeutic Target to Treat Anemia in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Physiological and pathophysiological mechanisms of hepcidin regulation: clinical implications for iron disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. content-assets.jci.org [content-assets.jci.org]

- 5. Pacritinib is a potent ACVR1 inhibitor with significant anemia benefit in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. profiles.wustl.edu [profiles.wustl.edu]

- 7. Study Investigates Mechanism Behind Anemia Benefit of Pacritinib | Blood Cancers Today [bloodcancerstoday.com]

- 8. targetedonc.com [targetedonc.com]

- 9. ashpublications.org [ashpublications.org]

- 10. Pacritinib is a potent ACVR1 inhibitor with significant anemia benefit in patients with myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Validate User [ashpublications.org]

- 12. digitalcommons.wustl.edu [digitalcommons.wustl.edu]

- 13. CTI BioPharma Presents New Anemia Benefit Data from Pacritinib Program at the 2022 American Society of Hematology (ASH) Annual Meeting and Exposition [prnewswire.com]

- 14. firstwordpharma.com [firstwordpharma.com]

- 15. Long-Term Hematologic Improvement in a Patient With Cytopenic Myelofibrosis Treated With Pacritinib - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Pharmacology of Pacritinib Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pacritinib (formerly SB1518) is an orally bioavailable, macrocyclic small molecule inhibitor with potent activity against Janus Kinase 2 (JAK2) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2] Preclinical data have established its efficacy in models of myeloproliferative neoplasms (MPNs) and acute myeloid leukemia (AML), driven by its dual inhibition of these key signaling pathways.[1][3] A defining feature of pacritinib's preclinical profile is its notable lack of myelosuppression, a common dose-limiting toxicity for other JAK inhibitors, which is attributed to its high selectivity for JAK2 over JAK1.[2][4] Furthermore, pacritinib inhibits other clinically relevant kinases, including Interleukin-1 Receptor-Associated Kinase 1 (IRAK1) and Colony-Stimulating Factor 1 Receptor (CSF1R), contributing to its anti-inflammatory and anti-fibrotic properties.[4][5] This guide provides a comprehensive overview of the preclinical pharmacology of pacritinib, detailing its mechanism of action, in vitro and in vivo activity, pharmacokinetic profile, and toxicology, supported by experimental data and protocols.

Mechanism of Action

Pacritinib exerts its therapeutic effects through the potent and selective inhibition of key kinases involved in hematopoiesis and oncogenesis. Its primary targets are JAK2 and FLT3, with additional activity against IRAK1 and CSF1R that contributes to its unique pharmacological profile.[4][6]

-

JAK2 Inhibition: In myeloproliferative neoplasms like myelofibrosis (MF) and polycythemia vera (PV), the JAK-STAT pathway is often constitutively activated, frequently due to a V617F mutation in JAK2.[2] Pacritinib potently inhibits both wild-type JAK2 and the JAK2V617F mutant, thereby blocking the downstream phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[2][7] This blockade disrupts the aberrant signaling that drives uncontrolled cell proliferation and the production of inflammatory cytokines.[7]

-

FLT3 Inhibition: Activating mutations in FLT3, such as the internal tandem duplication (FLT3-ITD), are common drivers in AML and are associated with a poor prognosis.[2][8] Pacritinib effectively inhibits wild-type FLT3, FLT3-ITD, and tyrosine kinase domain (TKD) mutants like FLT3D835Y.[9][10] This inhibition blocks downstream signaling through the PI3K/AKT and RAS/MAPK pathways, leading to cell cycle arrest and apoptosis in FLT3-dependent cancer cells.[8][10] The dual inhibition of JAK2 and FLT3 is particularly relevant as JAK-STAT signaling has been identified as a resistance mechanism to selective FLT3 inhibitors.[1]

-

IRAK1 and CSF1R Inhibition: Pacritinib also demonstrates potent inhibition of IRAK1 and CSF1R (c-fms).[4][6] IRAK1 is a critical component of Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling, which are central to inflammatory responses.[11] Inhibition of IRAK1 may contribute to pacritinib's anti-inflammatory and anti-fibrotic effects.[11][12] CSF1R is involved in the differentiation and survival of monocytes and macrophages, and its inhibition may also play a role in modulating the tumor microenvironment.[4]

-

Selectivity Profile: A key differentiator for pacritinib is its relative sparing of JAK1.[2][4] While potent against JAK2, it is significantly less active against JAK1.[13] This selectivity is believed to underlie its minimal myelosuppressive effects, as JAK1 inhibition is associated with the anemia and thrombocytopenia seen with less selective JAK inhibitors.[4]

In Vitro Pharmacology

Pacritinib's activity has been extensively characterized in biochemical and cell-based assays, demonstrating potent inhibition of its target kinases and downstream functional effects.

Kinase Inhibition Profile

The inhibitory activity of pacritinib was evaluated against a large panel of kinases. The half-maximal inhibitory concentrations (IC50) for key targets are summarized below. Pacritinib is a potent inhibitor of JAK2, FLT3, and their mutant isoforms, while being significantly less potent against JAK1.[4][13]

| Target Kinase | IC50 (nM) | Reference(s) |

| JAK1 | 1280 | [13] |

| JAK2 | 19 - 23 | [1][13] |

| JAK2V617F | 9.4 - 19 | [5][13] |

| JAK3 | 520 | [13] |

| TYK2 | 50 | [13] |

| FLT3 (Wild-Type) | 6 - 22 | [1][13] |

| FLT3D835Y | 3.1 - 6 | [9][13] |

| FLT3-ITD | 9 | [9] |

| IRAK1 | 13.6 | [4][6] |

| CSF1R (c-fms) | 39.5 | [4][6] |

| ACVR1 | 16.7 | [14] |

Cellular Activity

Pacritinib effectively inhibits the proliferation of cancer cell lines and primary patient cells that are dependent on its target kinases. It induces cell cycle arrest and apoptosis.[8][10]

| Cell Line / Cell Type | Genotype | IC50 (nM) | Reference(s) |

| Ba/F3-JAK2V617F | JAK2V617F | 160 | [13] |

| Ba/F3-FLT3-ITD | FLT3-ITD | 133 | [9] |

| MV4-11 | FLT3-ITD | 47 - 153 | [1][13] |

| MOLM-13 | FLT3-ITD | - | - |

| Primary AML Blasts | Various (FLT3-ITD+) | 190 - 1300 | [1][13] |

| Primary Erythroid Progenitors (PV) | JAK2V617F | 63 (colony growth) | [13] |

Experimental Protocols

3.3.1 Kinase Inhibition Assay (HotSpot™ Platform) A radioisotope-based filter binding assay is a standard method for determining kinase inhibition.[3]

-

Principle: Measures the transfer of a radiolabeled phosphate from ATP to a kinase-specific substrate.

-

Protocol:

-

Kinase, substrate, and cofactors are prepared in a reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA).[3]

-

Pacritinib is serially diluted and added to the reaction mixture in 384-well plates.[13]

-

The reaction is initiated by adding a mixture of non-radiolabeled ATP and 33P-labeled ATP (final concentration ~10 µM).[3]

-

The reaction proceeds at room temperature for a set time (e.g., 120 minutes).[3]

-

The reaction mixture is spotted onto P81 ion-exchange filter paper.[3]

-

Filters are washed with phosphoric acid to remove unbound radiolabeled ATP.[3]

-

Radioactivity retained on the filter is measured using a scintillation counter.

-

IC50 values are calculated by plotting the percent of remaining kinase activity against the logarithm of pacritinib concentration.[3]

-

3.3.2 Cell Proliferation Assay (CellTiter-Glo®) This assay quantifies cell viability by measuring ATP levels, an indicator of metabolically active cells.[1][13]

-

Principle: The assay reagent lyses cells and generates a luminescent signal proportional to the amount of ATP present.

-

Protocol:

-

Cells are seeded in 96-well plates at a density of 2,000-6,000 cells/well and allowed to adhere if necessary.[1]

-

Cells are treated with a range of pacritinib concentrations (in triplicate) and incubated for a specified period (e.g., 48-72 hours).[8][13]

-

The CellTiter-Glo® reagent is added to each well according to the manufacturer's instructions.

-

The plate is incubated for a short period (e.g., 10 minutes) to stabilize the luminescent signal.[13]

-

Luminescence is read on a plate reader.

-

IC50 values are determined by non-linear regression analysis of the dose-response curve.

-

3.3.3 Apoptosis and Cell Cycle Analysis (Flow Cytometry)

-

Principle: Uses fluorescent dyes to identify cellular states. Annexin V binds to phosphatidylserine on the outer membrane of apoptotic cells, while propidium iodide (PI) intercalates with the DNA of late apoptotic/necrotic cells. For cell cycle, PI staining intensity correlates with DNA content.[1][8]

-

Protocol (Apoptosis):

-

Cells are treated with pacritinib for 48-72 hours.[8]

-

Cells are harvested, washed, and resuspended in Annexin V binding buffer.

-

Fluorescently-labeled Annexin V and PI are added according to the kit manufacturer's protocol (e.g., BD Biosciences AnnexinV-FITC kit).[1]

-

Samples are analyzed on a flow cytometer to quantify live, early apoptotic, and late apoptotic/necrotic cell populations.[8]

-

-

Protocol (Cell Cycle):

-

Cells are treated with pacritinib for 24 hours.[1]

-

Cells are harvested and fixed in ice-cold 70% ethanol.[1]

-

Cells are washed and stained with a PI solution containing RNase.[8]

-

DNA content is analyzed by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[8]

-

In Vivo Pharmacology and Efficacy

Preclinical animal models have been crucial in demonstrating the therapeutic potential of pacritinib.

In Vivo Efficacy Data

Pacritinib has shown significant, dose-dependent efficacy in various murine models of myelofibrosis and AML.

| Model | Pacritinib Dose | Key Efficacy Outcomes | Reference(s) |

| Ba/F3-JAK2V617F Murine Model | 150 mg/kg BID | 42% normalization of spleen weight; 99% normalization of liver weight. | [7] |

| SET-2 Xenograft (JAK2V617F) | 75-150 mg/kg | 40-61% tumor growth inhibition. | [13] |

| MV4-11 Xenograft (FLT3-ITD) | 25-100 mg/kg QD | 38-121% tumor growth inhibition; complete regression in 8/8 mice at 100 mg/kg. | [13] |

| miR-146a-/- Mouse Model (Inflammation-driven MF) | Long-term treatment | Prevented splenomegaly, bone marrow fibrosis, and osteosclerosis; attenuated pro-inflammatory cytokines (CXCL1, TNF-α). | [15] |

Experimental Protocols

4.2.1 Xenograft Tumor Model Protocol (General)

-

Principle: Human cancer cells are implanted into immunodeficient mice to evaluate the anti-tumor efficacy of a compound.

-

Protocol:

-

Cell Implantation: A suspension of human tumor cells (e.g., MV4-11 or MOLM-13 for AML) is subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).[1][8]

-

Tumor Growth: Tumors are allowed to grow to a palpable, measurable size.

-

Treatment: Mice are randomized into vehicle control and pacritinib treatment groups. Pacritinib is administered orally (p.o.) once or twice daily at specified doses.[8][13]

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).

-

Pharmacodynamic Assessment: For acute studies, tumors may be harvested at specific time points (e.g., 2-4 hours) after a single dose to analyze the phosphorylation status of target proteins (e.g., pSTAT5, pFLT3) via Western blot.[1][8]

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are excised and weighed. Efficacy is reported as percent tumor growth inhibition.[13]

-

Preclinical Pharmacokinetics (ADME)

The absorption, distribution, metabolism, and excretion (ADME) of pacritinib were investigated in several preclinical species.[16]

Pharmacokinetic Parameters

Pacritinib demonstrated moderate to good oral bioavailability in preclinical species.[16][17]

| Species | Systemic Clearance (L/h/kg) | Volume of Distribution (L/kg) | Half-life (t1/2, h) | Oral Bioavailability (%) | Reference(s) |

| Mouse | 8.0 | 14.2 | 5.6 | 39 | [16][17] |

| Rat | 1.6 | 7.9 | 6.0 | 10 | [16][17] |

| Dog | 1.6 | 8.5 | 4.6 | 24 | [16][17] |

ADME Profile Summary

-

Absorption: Pacritinib is orally absorbed.

-

Distribution: The volume of distribution is large, indicating extensive tissue distribution.[16] Pacritinib exhibits high plasma protein binding, which is approximately 5-fold higher in humans than in mice.[16][17] In radiolabeled studies in mice, the highest concentrations of radioactivity were found in the gastrointestinal tract, kidney, and heart, with low activity in the brain.[16][17]

-

Metabolism: In vitro studies with human liver microsomes show that pacritinib is metabolized by cytochrome P450 3A4 (CYP3A4).[16][17] Four major metabolites were identified: M1 (oxidation), M2 (dealkylation), M3 (oxidation), and M4 (reduction).[16] However, none of these metabolites constituted more than 10% of the parent compound in vivo in mice, dogs, or humans.[16][17]

-

Excretion: The primary route of elimination is through biliary clearance, with approximately 91% of a radiolabeled dose recovered in the feces in mice.[16][17]

Preclinical Toxicology

Toxicology studies were conducted in rodents and canines. A key finding across these studies was pacritinib's minimal myelosuppressive effects compared to other JAK2 inhibitors.[4][6]

-

Rodent Studies: Findings were generally similar to other JAK2 inhibitors and included decreases in leukocytes and red cell mass, lymphoid depletion in the spleen and thymus, and bone marrow hypocellularity.[4]

-

Canine Studies: Pacritinib was notable for its minimal myelosuppressive effects in 30-day and 39-week studies, even at high exposure levels.[4][6] While non-adverse lymphoid reduction was observed, there were no significant clinical pathology findings indicative of marked myelosuppression, and no treatment-related findings in detailed bone marrow evaluations.[4][6]

-

Lack of Thrombocytopenia: Importantly, decreases in platelet counts were not a feature in either rodent or canine nonclinical models, which correlates with the clinical observation that pacritinib can be used safely in patients with pre-existing thrombocytopenia.[4][6]

Conclusion

The preclinical pharmacology of pacritinib hydrochloride defines it as a potent, orally bioavailable inhibitor of JAK2 and FLT3. Its mechanism of action translates to significant efficacy in in vitro and in vivo models of myelofibrosis and AML. Critically, its unique kinase selectivity profile, particularly the sparing of JAK1, provides a strong mechanistic rationale for its observed lack of dose-limiting myelosuppression in nonclinical toxicology studies and in clinical trials. The additional inhibition of inflammatory kinases like IRAK1 further broadens its therapeutic potential. These comprehensive preclinical findings have provided a solid foundation for the clinical development and approval of pacritinib as a valuable therapeutic option for patients with myelofibrosis, especially those with cytopenias.[4][18]

References

- 1. Pacritinib (SB1518), a JAK2/FLT3 inhibitor for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Pacritinib? [synapse.patsnap.com]

- 3. Comprehensive kinase profile of pacritinib, a nonmyelosuppressive Janus kinase 2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Pacritinib and its use in the treatment of patients with myelofibrosis who have thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Clinical potential of pacritinib in the treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Preclinical activity and a pilot phase I study of pacritinib, an oral JAK2/FLT3 inhibitor, and chemotherapy in FLT3-ITD-positive AML - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Comprehensive Review of Pacritinib in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pacritinib Inhibition of IRAK1 Blocks Aberrant TLR8 Signalling by SARS-CoV-2 and HIV-1-Derived RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. selleckchem.com [selleckchem.com]

- 14. Pacritinib is a potent ACVR1 inhibitor with significant anemia benefit in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sms.carm.es [sms.carm.es]

- 16. Metabolism and Disposition of Pacritinib (SB1518), an Orally Active Janus Kinase 2 Inhibitor in Preclinical Species and Humans [pubmed.ncbi.nlm.nih.gov]

- 17. go.drugbank.com [go.drugbank.com]

- 18. Comprehensive Summary of Preclinical and Clinical Data for Pacritinib Published | Technology Networks [technologynetworks.com]

Methodological & Application

Pacritinib Hydrochloride: In Vitro Kinase Assay Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pacritinib is a potent inhibitor of Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3), with demonstrated activity against both wild-type and mutant forms of these kinases.[1][2] Its mechanism of action involves the competitive inhibition of ATP binding, which subsequently interferes with downstream signaling pathways, such as the JAK-STAT pathway, crucial for cell proliferation and survival.[3][4] This document provides detailed protocols for in vitro kinase assays to characterize the inhibitory activity of pacritinib hydrochloride, along with its effects on cellular signaling pathways.

Introduction

Myeloproliferative neoplasms (MPNs) are frequently associated with dysregulated JAK2 signaling, often due to the JAK2V617F mutation.[4] Similarly, mutations in FLT3 are common in acute myeloid leukemia (AML).[4] Pacritinib has been developed to target these kinases.[2] In vitro kinase assays are essential for determining the potency and selectivity of kinase inhibitors like pacritinib. These assays measure the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase. Furthermore, cell-based assays are crucial for understanding the compound's impact on intracellular signaling cascades.

Kinase Inhibition Profile of Pacritinib

Pacritinib has been profiled against a broad panel of kinases, demonstrating potent inhibition of JAK2 and FLT3 and their clinically relevant mutants. The half-maximal inhibitory concentrations (IC50) from various in vitro kinase assays are summarized below.

| Kinase Target | IC50 (nM) |

| JAK2 (wild-type) | 23 |

| JAK2 (V617F mutant) | 19 |

| FLT3 (wild-type) | 22 |

| FLT3 (D835Y mutant) | 6 |

| FLT3-ITD | 9 |

| TYK2 | 50 |

| JAK3 | 520 |

| JAK1 | 1280 |

| IRAK1 | 13.6 |

| CSF1R | <50 |

| ROS1 | 18.4 |

Table 1: In vitro inhibitory activity of pacritinib against a panel of kinases. Data compiled from multiple sources.[1][2][5][6][7][8][9]

Signaling Pathway Inhibition